methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H25ClN2O7 and its molecular weight is 464.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.1350288 g/mol and the complexity rating of the compound is 853. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2595-0077, also known as Inavolisib, is the phosphatidylinositol 3-kinase alpha (PI3Kα) . PI3Kα is a key enzyme in the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
F2595-0077 is a highly selective inhibitor and degrader of mutant PI3Kα . It binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα) . This inhibition disrupts the PI3K signaling pathway, thereby inhibiting the growth and survival of PI3K-overexpressing tumor cells .
Biochemical Pathways
The PI3K signaling pathway is the primary biochemical pathway affected by F2595-0077 . Dysregulation of this pathway is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy . By inhibiting PI3Kα, F2595-0077 can disrupt this pathway and inhibit the growth of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of F2595-0077 are currently under investigation in clinical trials . These trials aim to evaluate the safety, tolerability, and pharmacokinetics of F2595-0077 when administered orally .
Result of Action
The molecular and cellular effects of F2595-0077’s action primarily involve the inhibition of tumor cell growth and survival . By inhibiting PI3Kα, F2595-0077 disrupts the PI3K signaling pathway, leading to the inhibition of tumor cell growth .
Action Environment
The action, efficacy, and stability of F2595-0077 can be influenced by various environmental factors. Specific details on how these factors influence the compound’s action are currently under investigation in ongoing clinical trials .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O7/c1-11-8-14-17(21(26)25(11)6-7-28-2)16(18(20(24)32-14)22(27)31-5)12-9-13(23)19(30-4)15(10-12)29-3/h8-10,16H,6-7,24H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZMDAITFJCOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OC)OC)C(=O)N1CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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